[3-(2,3-Dihydro-1-benzofuran-5-yl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride
CAS No.: 1803561-63-8
Cat. No.: VC2891752
Molecular Formula: C12H15ClN2O2
Molecular Weight: 254.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1803561-63-8 |
|---|---|
| Molecular Formula | C12H15ClN2O2 |
| Molecular Weight | 254.71 g/mol |
| IUPAC Name | [3-(2,3-dihydro-1-benzofuran-5-yl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine;hydrochloride |
| Standard InChI | InChI=1S/C12H14N2O2.ClH/c13-7-10-6-11(14-16-10)8-1-2-12-9(5-8)3-4-15-12;/h1-2,5,10H,3-4,6-7,13H2;1H |
| Standard InChI Key | KYCZESUHLXELEI-UHFFFAOYSA-N |
| SMILES | C1COC2=C1C=C(C=C2)C3=NOC(C3)CN.Cl |
| Canonical SMILES | C1COC2=C1C=C(C=C2)C3=NOC(C3)CN.Cl |
Introduction
| Parameter | Value |
|---|---|
| CAS Number | 1803561-63-8 |
| Molecular Formula | C12H15ClN2O2 |
| Molecular Weight | 254.71 g/mol |
| EC Number | 977-926-5 |
| IUPAC Name | [3-(2,3-dihydro-1-benzofuran-5-yl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine;hydrochloride |
| Standard InChI | InChI=1S/C12H14N2O2.ClH/c13-7-10-6-11(14-16-10)8-1-2-12-9(5-8)3-4-15-12;/h1-2,5,10H,3-4,6-7,13H2;1H |
| Standard InChIKey | KYCZESUHLXELEI-UHFFFAOYSA-N |
| SMILES | C1COC2=C1C=C(C=C2)C3=NOC(C3)CN.Cl |
This compound is also known by several synonyms including (3-(2,3-Dihydrobenzofuran-5-yl)-4,5-dihydroisoxazol-5-yl)methanamine hydrochloride , which reflects its structural components and chemical nature.
Structure and Composition
Structural Features
The molecular structure of [3-(2,3-Dihydro-1-benzofuran-5-yl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride combines several key functional groups that contribute to its chemical properties and potential biological activities.
The compound integrates a dihydrobenzofuran moiety with an oxazole ring system. Specifically, it features:
-
A 2,3-dihydro-1-benzofuran group: This bicyclic structure contains a benzene ring fused to a dihydrofuran ring
-
A 4,5-dihydro-1,2-oxazol group: A five-membered heterocyclic ring containing oxygen and nitrogen atoms
-
A methanamine group: Attached to the oxazole ring, providing a basic nitrogen site
-
Hydrochloride salt form: Affecting solubility and stability characteristics
This structural arrangement creates a molecule with multiple potential interaction sites, which may be relevant for various biochemical applications and research purposes.
Related Compounds
Structural Analogs
Several related compounds share structural similarities with [3-(2,3-Dihydro-1-benzofuran-5-yl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride:
-
(1,3-Dihydro-2-benzofuran-5-yl)methanamine hydrochloride (CAS: 1235439-82-3): Contains a similar benzofuran structure but lacks the oxazole ring
-
(4,5-Dihydro-1,2-oxazol-3-yl)methanamine hydrochloride (CAS: 2237218-75-4): Features the oxazole component but without the benzofuran moiety
-
(3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride (CAS: 1185301-35-2): Contains a different arrangement of the oxadiazole ring system
These related compounds may exhibit similar chemical properties and potential biological activities, though specific structure-activity relationships would need to be determined through experimental studies.
Comparative Properties
A comparison of chemical properties between [3-(2,3-Dihydro-1-benzofuran-5-yl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride and its related compounds reveals similar hazard classifications. All share warnings for skin irritation, eye irritation, and respiratory irritation . This pattern suggests that the basic structural features common to these compounds contribute to their similar safety profiles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume